molecular formula C12H15N3O B13869077 4-Methoxy-3-(piperazin-1-yl)benzonitrile

4-Methoxy-3-(piperazin-1-yl)benzonitrile

Cat. No.: B13869077
M. Wt: 217.27 g/mol
InChI Key: FGXAOQFRWBVXQC-UHFFFAOYSA-N
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Description

4-Methoxy-3-(piperazin-1-yl)benzonitrile is a benzonitrile derivative featuring a methoxy group at the 4-position and a piperazine ring at the 3-position of the benzene core. This structure is critical for its biological activity, particularly in targeting enzymes and receptors. For example, a structurally related compound, 4-Methoxy-3-[4-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]benzonitrile, was reported to exhibit an IC50 of 10,000 nM against glucose transporter 2 (GLUT2), indicating moderate inhibitory activity . The piperazine moiety is a common pharmacophore in drug design due to its ability to enhance solubility and modulate target binding through hydrogen bonding and steric interactions.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

4-methoxy-3-piperazin-1-ylbenzonitrile

InChI

InChI=1S/C12H15N3O/c1-16-12-3-2-10(9-13)8-11(12)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3

InChI Key

FGXAOQFRWBVXQC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#N)N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-piperazin-1-ylbenzonitrile typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 4-methoxy-3-piperazin-1-ylbenzonitrile can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-piperazin-1-ylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The piperazine ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require a strong base like sodium hydride and a suitable solvent such as tetrahydrofuran.

Major Products

    Oxidation: 4-hydroxy-3-piperazin-1-ylbenzonitrile.

    Reduction: 4-methoxy-3-piperazin-1-ylbenzylamine.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 4-methoxy-3-piperazin-1-ylbenzonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications on the Piperazine Ring

Modifications to the piperazine ring significantly alter physicochemical and biological properties. Key examples include:

Compound Name Substituent on Piperazine Molecular Weight (g/mol) Key Properties/Activities Reference
4-Methoxy-3-(piperazin-1-yl)benzonitrile None (parent compound) 243.3* Basis for structural comparisons; activity data context-dependent.
3-(4-Methylpiperazin-1-yl)benzonitrile 4-Methyl group 201.27 Improved metabolic stability; CAS 204078-35-3; used in kinase inhibitor development.
4-Bromo-3-(piperazin-1-yl)benzonitrile 4-Bromo substitution 266.1 Increased molecular weight; potential halogen-dependent binding interactions.
3-Fluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)benzonitrile 2-Hydroxyethyl group 249.29* Enhanced solubility due to polar hydroxyethyl group; CAS 1153102-67-0.
Compound 27b (Succinate salt of 4-({4-[5-({1-[(5-Ethoxypyrazin-2-yl)methyl]-4-fluoropiperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]piperazin-1-yl}methyl)benzonitrile) 4-Fluoro and ethoxypyrazine groups 603.6* Excellent aqueous solubility, pharmacokinetics (PK), and weak hERG inhibition (safety).

*Calculated based on molecular formula.

Functional Group Replacements

Methoxy vs. Trifluoromethyl Groups

Replacing the methoxy group with a trifluoromethyl group, as in 4-Methoxy-3-(trifluoromethyl)benzonitrile , eliminates the piperazine ring but introduces a highly lipophilic trifluoromethyl group. This compound (melting point: 98–100°C) lacks the piperazine-mediated target interactions, making it less relevant for receptor-binding applications but useful in agrochemical studies .

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